4-(3-Acetylaminophenyl)-3-fluorophenol
Description
4-(3-Acetylaminophenyl)-3-fluorophenol is a fluorinated aromatic compound characterized by a phenol core substituted with a fluorine atom at the 3-position and a 3-acetylaminophenyl group at the 4-position. For instance, fluorophenol derivatives are frequently utilized as intermediates in drug synthesis due to fluorine’s ability to modulate electronic properties and bioavailability .
Properties
IUPAC Name |
N-[3-(2-fluoro-4-hydroxyphenyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c1-9(17)16-11-4-2-3-10(7-11)13-6-5-12(18)8-14(13)15/h2-8,18H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSOZZHAGIUKOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=C(C=C(C=C2)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684355 | |
| Record name | N-(2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261993-37-6 | |
| Record name | N-(2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Acetylaminophenyl)-3-fluorophenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, 3-fluorophenol, undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Acetylation: The amino group is acetylated using acetic anhydride to form the acetylamino derivative.
Coupling Reaction: Finally, the acetylamino derivative is coupled with a suitable aryl halide under Suzuki-Miyaura coupling conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Acetylaminophenyl)-3-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The acetylamino group can be reduced to an amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Aminophenol derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-(3-Acetylaminophenyl)-3-fluorophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(3-Acetylaminophenyl)-3-fluorophenol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The fluorophenol moiety can also participate in hydrogen bonding and hydrophobic interactions, enhancing its binding affinity to target proteins .
Comparison with Similar Compounds
Table 1: Comparison of Fluorophenol Derivatives
- Melting Points: Fluorine substitution generally elevates melting points due to increased polarity and intermolecular forces. For instance, 4-[(4-Chlorophenyl)diazenyl]-3-fluorophenol (m.p. 171–173°C) has a higher melting point than its methyl-substituted analog (107–109°C) . The acetylaminophenyl group in the target compound may further increase thermal stability.
- Synthetic Yields: Fluorophenol derivatives synthesized via coupling reactions (e.g., ’s quinazoline derivatives) often achieve moderate to high yields (61–97%) , suggesting that similar methods could apply to the target compound.
Electronic and Reactivity Profiles
The acetylaminophenyl group is electron-withdrawing due to the amide’s resonance effects, which contrasts with electron-donating groups like methoxy (-OCH₃) in ’s 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol . This difference impacts reactivity in electrophilic substitution or cross-coupling reactions. For example, ’s 4-(5-(3-(2,4-dichlorophenoxy)propyl)-1,3,4-oxadiazol-2-yl)-3-fluorophenol leverages fluorine’s inductive effects to stabilize intermediates during cyclization .
Contradictions and Limitations
- Glycosylation Efficiency: While 3-fluorophenol exhibits lower glycosylation activity , the acetylaminophenyl group in the target compound may alter this trend by introducing additional hydrogen-bonding sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
